Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinolone class of molecules Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 4-chlorobenzylamine with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.
Moxifloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
Ethyl 4-((4-chlorobenzyl)amino)-6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolones. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C19H16ClFN2O3 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]-6-fluoro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-9-13(21)7-8-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
InChI Key |
UTIKDAOAWAXUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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